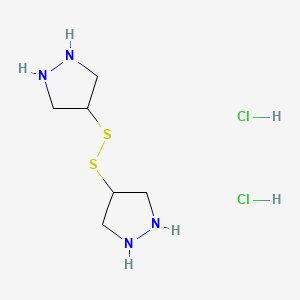
Bis(4-pyrazolidinyl)disulfide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride is an organic compound that features two pyrazolidinyl groups connected by a disulfane linkage, with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride typically involves the reaction of pyrazolidine derivatives with sulfur sources under controlled conditions. One common method includes the oxidation of pyrazolidin-4-thiol with an oxidizing agent such as iodine or hydrogen peroxide in the presence of a base. The resulting disulfide is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfane linkage can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfane bond can yield thiols.
Substitution: The pyrazolidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazolidinyl derivatives.
Scientific Research Applications
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of other sulfur-containing compounds.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dithiodipyridine: Another disulfane compound with pyridine groups instead of pyrazolidinyl groups.
2,2’-Dipyridyldisulfide: Similar structure but with pyridine groups at different positions.
Diphenyl disulfide: Contains phenyl groups instead of pyrazolidinyl groups.
Uniqueness
1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride is unique due to the presence of pyrazolidinyl groups, which impart distinct chemical properties and reactivity compared to other disulfane compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Bis(4-pyrazolidinyl)disulfide dihydrochloride, also known as 1,2-di(pyrazolidin-4-yl)disulfane dihydrochloride, is a compound that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H16Cl2N4S2
- Molecular Weight : 279.3 g/mol
- IUPAC Name : 4-(pyrazolidin-4-yldisulfanyl)pyrazolidine; dihydrochloride
- Canonical SMILES : C1C(CNN1)SSC2CNNC2.Cl.Cl
The primary mechanism of action for this compound involves the formation and reduction of disulfide bonds, which are critical in protein folding and stability. The compound can interact with thiol groups in proteins, affecting their function and activity. This property is particularly relevant in biological systems where disulfide bonds play a crucial role in maintaining structural integrity and biological activity of proteins .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. It has been studied for its potential to inhibit the growth of various bacterial strains and cancer cell lines. The compound's ability to disrupt cellular processes through its interactions with proteins makes it a candidate for further exploration in therapeutic applications.
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent. The mechanism involved interference with bacterial cell wall synthesis .
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating disulfide bond formation in key regulatory proteins involved in cell survival pathways. This apoptotic effect was observed in various cancer cell lines, indicating broad-spectrum activity against malignant cells .
Synthesis and Use in Research
The compound is utilized as a reagent in the synthesis of other sulfur-containing compounds and in studies focused on disulfide bond dynamics within proteins. Its role as a reducing agent makes it valuable for biochemical assays aimed at understanding protein folding and stability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Bis(4-pyrazolidinyl)disulfide | Disulfide | Antimicrobial, Anticancer |
| 4,4’-Dithiodipyridine | Disulfide | Antioxidant |
| Diphenyl disulfide | Disulfide | Industrial applications |
Properties
Molecular Formula |
C6H16Cl2N4S2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-(pyrazolidin-4-yldisulfanyl)pyrazolidine;dihydrochloride |
InChI |
InChI=1S/C6H14N4S2.2ClH/c1-5(2-8-7-1)11-12-6-3-9-10-4-6;;/h5-10H,1-4H2;2*1H |
InChI Key |
AVGRLDUUNOEPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNN1)SSC2CNNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















